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Compound of Interest

4-Amino-2-chloro-5-
Compound Name:
methylpyrimidine

Cat. No.: B014533

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the
heterocyclic compound 4-Amino-2-chloro-5-methylpyrimidine. The information presented
herein is essential for the characterization and utilization of this compound as a building block
in the synthesis of pharmaceutical agents. This document details its Nuclear Magnetic
Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with generalized
experimental protocols for these analytical techniques.

Physicochemical Properties

4-Amino-2-chloro-5-methylpyrimidine is a white to off-white crystalline solid.[1] It is a key
intermediate in the synthesis of various pharmaceutical compounds.[1]

Property Value Source
Molecular Formula CsHeCIN3 [1][2]
Molecular Weight 143.57 g/mol [1112]
Monoisotopic Mass 143.0250249 Da [1][2]
CAS Number 14394-70-8 [1][2]
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Spectroscopic Data

The following sections present the expected spectroscopic data for 4-Amino-2-chloro-5-
methylpyrimidine. While direct experimental spectra for this specific compound are not readily
available in public databases, the data presented is based on the analysis of structurally similar
compounds and established principles of spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules.
The expected H and 3C NMR chemical shifts for 4-Amino-2-chloro-5-methylpyrimidine in a
suitable deuterated solvent such as DMSO-de are summarized below.

IH NMR Data (Predicted)

Chemical Shift (5,

Multiplicity Integration Assignment
ppm)
~79 Singlet 1H Pyrimidine C6-H
~6.5 Broad Singlet 2H -NH:z
~21 Singlet 3H -CHs

13C NMR Data (Predicted)

Chemical Shift (6, ppm) Assignment
~ 160 C4-NH:

~ 158 Cc2-Cl

~ 155 C6

~110 C5-CHs

~15 -CHs

Infrared (IR) Spectroscopy
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IR spectroscopy provides information about the functional groups present in a molecule. The

solid-state FTIR spectrum of 4-Amino-2-chloro-5-methylpyrimidine is expected to exhibit the

following characteristic absorption bands.

Wavenumber (cm—?)

Intensity

Assignment

N-H stretch (asymmetric and

3450 - 3300 Medium-Strong, Broad ]

symmetric) of -NH2
3100 - 3000 Medium Aromatic C-H stretch
2950 - 2850 Medium Aliphatic C-H stretch of -CH3s
1650 - 1600 Strong N-H bend (scissoring) of -NHz

) C=C and C=N stretching in

1600 - 1450 Medium-Strong o

pyrimidine ring
~ 1450 Medium Asymmetric C-H bend of -CHs
~ 1380 Medium Symmetric C-H bend of -CHs
850 - 750 Strong C-Cl stretch

Mass Spectrometry (MS)

Electron lonization Mass Spectrometry (EI-MS) is used to determine the molecular weight and

fragmentation pattern of a compound. For 4-Amino-2-chloro-5-methylpyrimidine, the mass

spectrum would be expected to show a molecular ion peak and several characteristic fragment

ions.
m/z Relative Intensity (%) Assignment
) [M]* (Molecular ion) with 3:1
143/145 High , ,
ratio due to 3>Cl/3’Cl isotopes
128 Moderate [M - CHs]*
108 Moderate [M-CII*
80 Moderate Further fragmentation

© 2025 BenchChem. All rights reserved. 3/7

Tech Support


https://www.benchchem.com/product/b014533?utm_src=pdf-body
https://www.benchchem.com/product/b014533?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b014533?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data described above.

NMR Spectroscopy

Sample Preparation: Dissolve approximately 5-10 mg of 4-Amino-2-chloro-5-
methylpyrimidine in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-ds, CDCI3) in
an NMR tube.

Data Acquisition: Acquire *H and *3C NMR spectra on a spectrometer operating at a standard
frequency (e.g., 400 or 500 MHz for *H). For 3C NMR, a proton-decoupled spectrum is
typically obtained to simplify the spectrum to single lines for each unique carbon atom.

Data Processing: Process the raw data by applying Fourier transformation, phase correction,
and baseline correction. Chemical shifts are referenced to the residual solvent peak or an
internal standard (e.g., tetramethylsilane, TMS).

Infrared (IR) Spectroscopy

Sample Preparation (KBr Pellet Method): Grind a small amount (1-2 mg) of 4-Amino-2-
chloro-5-methylpyrimidine with approximately 100-200 mg of dry potassium bromide (KBr)
powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.
Press the mixture into a thin, transparent pellet using a hydraulic press.

Data Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer and
record the spectrum, typically in the range of 4000-400 cm~*. A background spectrum of the
empty spectrometer is recorded and subtracted from the sample spectrum.

Mass Spectrometry (EI-MS)

Sample Introduction: Introduce a small amount of the solid sample into the mass
spectrometer via a direct insertion probe or, if sufficiently volatile and thermally stable,
through a gas chromatograph (GC-MS).

lonization: Bombard the vaporized sample with a beam of high-energy electrons (typically 70
eV) to induce ionization and fragmentation.
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e Mass Analysis: Separate the resulting positively charged ions based on their mass-to-charge
(m/z) ratio using a mass analyzer (e.g., quadrupole, time-of-flight).

o Detection: Detect the ions and generate a mass spectrum that plots the relative abundance
of ions as a function of their m/z ratio.

Workflow and Data Relationships

The following diagrams illustrate the general workflow for spectroscopic analysis and the logical
relationship between the different spectroscopic techniques in characterizing a chemical
compound like 4-Amino-2-chloro-5-methylpyrimidine.
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Caption: General workflow for the spectroscopic analysis of a solid organic compound.
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Caption: Integration of spectroscopic data for structural elucidation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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